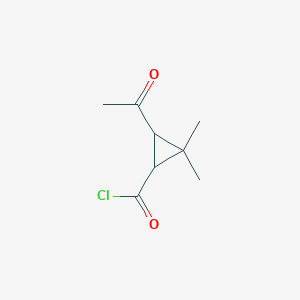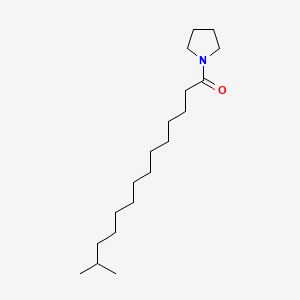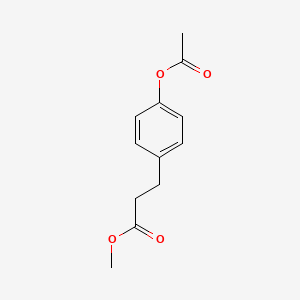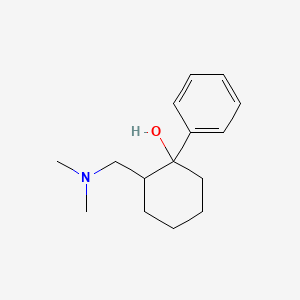
2-(Dimethylaminomethyl)-1-phenylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminomethyl)-1-phenylcyclohexanol is an organic compound that features a cyclohexanol core with a phenyl group and a dimethylaminomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol typically involves the reaction of cyclohexanone with benzyl chloride in the presence of a base to form 1-phenylcyclohexanol. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylaminomethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the dimethylaminomethyl group.
Aplicaciones Científicas De Investigación
2-(Dimethylaminomethyl)-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol involves its interaction with various molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylaminomethyl)phenol: Similar structure but with a phenol group instead of a cyclohexanol core.
2-(Dimethylaminomethyl)benzyl alcohol: Features a benzyl alcohol group instead of a cyclohexanol core.
2-(Dimethylaminomethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(Dimethylaminomethyl)-1-phenylcyclohexanol is unique due to the combination of its cyclohexanol core, phenyl group, and dimethylaminomethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62893-48-5 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-10-6-7-11-15(14,17)13-8-4-3-5-9-13/h3-5,8-9,14,17H,6-7,10-12H2,1-2H3 |
Clave InChI |
WQORSXSMHRZJRV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCCC1(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

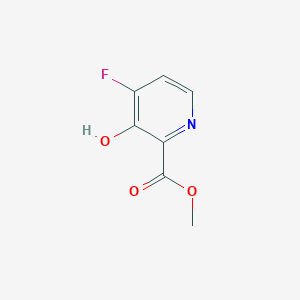
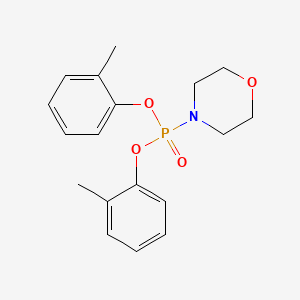
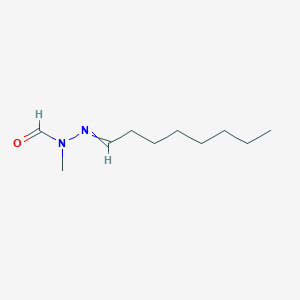

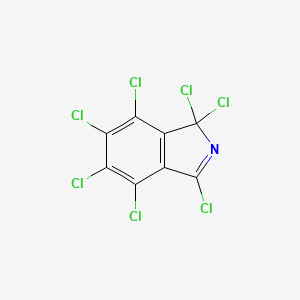
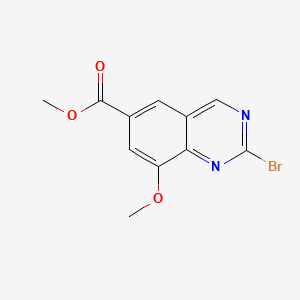
![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
